molecular formula C24H34N4O2 B13879447 tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate

tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate

Cat. No.: B13879447
M. Wt: 410.6 g/mol
InChI Key: VYUKJPKMEPKZRZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate is a complex organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with an appropriate amine and a coupling agent. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are generally mild, and the process can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate is unique due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C24H34N4O2

Molecular Weight

410.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate

InChI

InChI=1S/C24H34N4O2/c1-18-9-10-22(25-17-18)26-20-12-15-28(16-13-20)14-11-19-7-5-6-8-21(19)27-23(29)30-24(2,3)4/h5-10,17,20H,11-16H2,1-4H3,(H,25,26)(H,27,29)

InChI Key

VYUKJPKMEPKZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3NC(=O)OC(C)(C)C

Origin of Product

United States

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